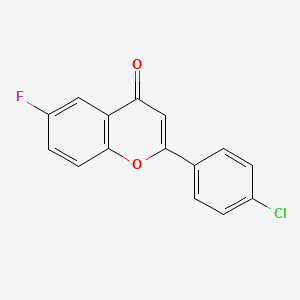

4'-Chloro-6-fluoroflavone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4’-Chloro-6-fluoroflavone is a chemical compound with the molecular formula C15H8ClFO2 . It has an average mass of 274.674 Da and a mono-isotopic mass of 274.019684 Da .

Synthesis Analysis

A series of flavones, including 4’-Chloro-6-fluoroflavone, can be synthesized from 2-hydroxyacetophenones using a modified Baker–Venkataraman reaction . The process involves treating 2-hydroxy, 2,4-dihydroxy, and 2,5-dihydroxyacetophenones with 4-substituted benzoyl chloride in the presence of wet potassium carbonate (1% w/w water) in acetone .科学的研究の応用

Anticancer Activity

4’-Chloro-6-fluoroflavone has shown promising results in the field of cancer research. It has been found to demonstrate higher activity than other flavone derivatives, particularly against HeLa and MCF-7 cancer cells . The IC50 values were found to be 9.5 and 2.7 μM, respectively . This suggests that 4’-Chloro-6-fluoroflavone could potentially be used as an effective anticancer agent.

Synthesis of Flavonoids

4’-Chloro-6-fluoroflavone can be synthesized from 2-hydroxyacetophenones using the modified Baker–Venkataraman reaction . This method of synthesis could be useful in the production of various flavonoid derivatives for research and medicinal purposes.

Peroxisome Proliferator-Activated Receptorγ (PPARγ) Inhibition

Flavone derivatives, including 4’-Chloro-6-fluoroflavone, have been studied for their potential as peroxisome proliferator-activated receptorγ (PPARγ) inhibitors . PPARγ is a protein associated with various cancers, and inhibiting its activity could be a potential strategy for cancer treatment .

Docking Studies

Docking studies have been conducted with 4’-Chloro-6-fluoroflavone to understand its binding interaction with the PPARγ protein . These studies provide insights into the development of potent anticancer agents .

Fluorescent Probes

Although not directly mentioned in the search results, flavones, including 4’-Chloro-6-fluoroflavone, could potentially be used as fluorescent probes . Fluorescent probes are powerful tools with vast potential for application in chemical biology .

Antioxidant Activity

Flavones are known for their antioxidant activity . Although not directly mentioned in the search results, it is possible that 4’-Chloro-6-fluoroflavone could also exhibit antioxidant properties, which could be beneficial in various health and research applications.

作用機序

Mode of Action

The mode of action of 4’-Chloro-6-fluoroflavone is not well-documented. As a flavone derivative, it may interact with its targets in a similar manner to other flavones, which often act as inhibitors or modulators of various enzymes and receptors. The specific interactions of 4’-chloro-6-fluoroflavone with its targets remain to be elucidated .

Biochemical Pathways

The biochemical pathways affected by 4’-Chloro-6-fluoroflavone are not well-defined. Flavones are known to interact with a wide range of biochemical pathways, including those involved in inflammation, oxidation, and cell signaling. The specific pathways affected by 4’-chloro-6-fluoroflavone are currently unknown .

Pharmacokinetics

The impact of these properties on the bioavailability of 4’-Chloro-6-fluoroflavone is therefore unknown .

特性

IUPAC Name |

2-(4-chlorophenyl)-6-fluorochromen-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H8ClFO2/c16-10-3-1-9(2-4-10)15-8-13(18)12-7-11(17)5-6-14(12)19-15/h1-8H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KORJBHAWGHTRHT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C=CC(=C3)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H8ClFO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4'-Chloro-6-fluoroflavone | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-((1-(3-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2812939.png)

![N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-3-methylbutanamide](/img/structure/B2812948.png)

![4-(N,N-dipropylsulfamoyl)-N-(naphtho[1,2-d]thiazol-2-yl)benzamide](/img/structure/B2812954.png)